N-Nitrosodipropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water (approximately 1%)

Slightly soluble in water

Miscible with ethanol, ether

Soluble in organic solvents and lipids

Synonyms

Canonical SMILES

Synthesis and Characterization:

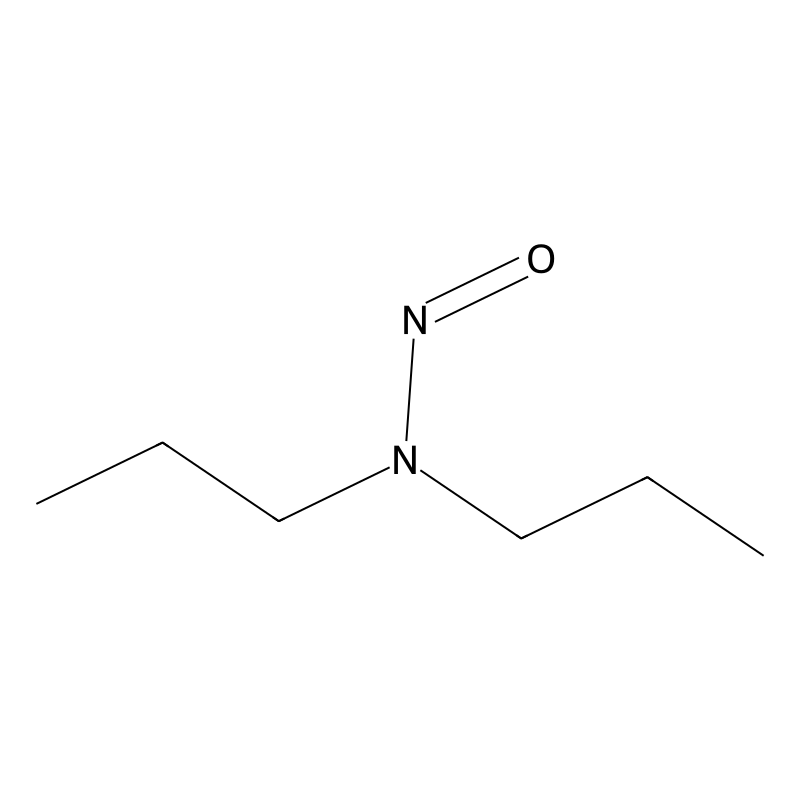

N-Nitrosodipropylamine (NDPA) is a nitroso compound with the chemical formula C6H14N2O. It can be synthesized through various methods, including the reaction of sodium nitrite with dipropylamine. Researchers utilize various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize the structure and purity of synthesized NDPA [].

Carcinogenicity Studies:

NDPA is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) []. Due to this classification, extensive research has been conducted to investigate its potential carcinogenic properties. These studies involve administering NDPA to animals, typically rats or mice, and observing the development of tumors. This research helps scientists understand the mechanisms by which NDPA might contribute to cancer development [].

Metabolism and Bioactivation:

Understanding how NDPA is metabolized in the body is crucial for assessing its potential health risks. Researchers employ various techniques, including in vitro and in vivo studies, to investigate the metabolic pathways of NDPA. These studies aim to identify the metabolites formed and their potential role in NDPA's carcinogenicity [].

Environmental Occurrence and Exposure Assessment:

NDPA can be formed unintentionally during certain industrial processes, such as the manufacturing of rubber products and certain herbicides. Research efforts are directed towards evaluating the potential for human exposure to NDPA through various environmental pathways, including air, water, and food [].

N-Nitrosodipropylamine is a chemical compound with the formula and the CAS number 621-64-7. It is classified as a nitrosamine, specifically a nitrosodi-n-propylamine. This compound appears as a clear to pale yellow liquid and is known for its potential carcinogenic properties. N-Nitrosodipropylamine is primarily utilized in research settings, particularly in studies related to

- Alkylation of Nucleic Acids: The metabolites of nitrosamines, including N-nitrosodipropylamine, can alkylate nucleic acids and proteins, which is believed to contribute to their toxic and carcinogenic effects. This process involves the formation of carbonium ions that react with DNA, leading to the creation of propylated DNA adducts .

- Hydroxylation: The compound can undergo hydroxylation at various carbon positions, yielding products such as N-nitroso-2-hydroxypropylpropylamine and N-nitroso-3-hydroxypropylpropylamine. These metabolites may further oxidize or conjugate with glucuronic acid for excretion .

- Dealkylation: Cytochrome P450 enzymes play a critical role in the metabolism of N-nitrosodipropylamine, facilitating dealkylation reactions that produce various metabolites .

N-Nitrosodipropylamine exhibits significant biological activity primarily characterized by its carcinogenic potential. Studies have shown that exposure to this compound can lead to liver damage and the formation of tumors in laboratory animals. The mechanism of action involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA, leading to mutations and subsequent tumorigenesis . It has been classified as a probable human carcinogen by various health organizations due to its mutagenic properties .

The synthesis of N-nitrosodipropylamine typically involves the reaction of dipropylamine with nitrous acid or sodium nitrite under acidic conditions. This process generates the nitrosamine through the following general reaction:

- Formation of Nitrous Acid: Sodium nitrite reacts with an acid (e.g., hydrochloric acid) to produce nitrous acid.

- Reaction with Dipropylamine: The nitrous acid then reacts with dipropylamine, resulting in the formation of N-nitrosodipropylamine.

This method allows for controlled synthesis while minimizing unwanted side reactions that could lead to the formation of other nitrosamines or byproducts .

N-Nitrosodipropylamine is primarily used in research laboratories for:

- Toxicological Studies: It serves as a model compound for studying the mechanisms of carcinogenesis and mutagenesis.

- Chemical Reaction Studies: Researchers utilize it to explore reaction pathways involving nitrosamines and their metabolites.

- Environmental Monitoring: As a contaminant in herbicides, it is studied for its environmental impact and potential health risks associated with agricultural practices .

Interaction studies involving N-nitrosodipropylamine have focused on its metabolic pathways and interactions with biological systems:

- Cytochrome P450 Enzymes: Research has identified specific cytochrome P450 isoforms (such as 2E1 and 2B1) that are involved in the metabolism of N-nitrosodipropylamine, leading to its activation into reactive species capable of damaging DNA .

- DNA Adduct Formation: Studies have demonstrated that metabolites formed from N-nitrosodipropylamine can bind covalently to DNA, resulting in adducts that may initiate carcinogenesis .

N-Nitrosodipropylamine shares structural similarities with other nitrosamines, which are also known for their carcinogenic properties. Here are some similar compounds:

| Compound Name | CAS Number | Notable Characteristics |

|---|---|---|

| N-Nitrosodiethylamine | 55-18-5 | Known for its potent carcinogenic effects; often studied alongside N-Nitrosodipropylamine. |

| N-Nitroso-N-methylurea | 62-75-9 | A direct acting carcinogen; frequently used in research on mutagenesis. |

| N-Nitroso-N-methylaminoacid | 25889-60-9 | Involved in amino acid metabolism; shows similar mutagenic properties. |

Uniqueness of N-Nitrosodipropylamine

N-Nitrosodipropylamine is unique due to its specific alkylation patterns and the types of DNA adducts it forms compared to other nitrosamines. Its particular structure allows it to interact differently within biological systems, resulting in distinct metabolic pathways and toxicological profiles.

Chemical Synthesis Routes and Mechanisms

N-Nitrosodipropylamine (C₆H₁₄N₂O) represents a significant member of the nitrosamine family, synthesized through various chemical pathways that involve the nitrosation of dipropylamine precursors [1] [2]. The fundamental mechanism underlying all synthesis routes involves the electrophilic attack of nitrosating agents on the nitrogen atom of secondary amines, resulting in the formation of the characteristic nitroso functional group [1] [9].

Direct Nitrosation with Sodium Nitrite

The most conventional synthesis route employs sodium nitrite as the primary nitrosating agent in acidic conditions [1] [9]. Under these conditions, sodium nitrite undergoes protonation to form nitrous acid, which subsequently dehydrates to generate the highly reactive dinitrogen trioxide [9] [11]. The mechanism proceeds through a two-step process: first, electrophilic attack of the amine nitrogen by the nitrosonium ion derived from dinitrogen trioxide, followed by deprotonation to yield the final nitrosamine product [1] [11].

Research demonstrates that this pathway exhibits optimal efficiency at pH values between 2-4, with reaction rates showing strong dependence on both temperature and nitrite concentration [9] [24]. At elevated temperatures (100°C), yields of N-nitrosodipropylamine can reach 53-55% when employing optimal pH conditions [24]. The reaction kinetics follow second-order behavior with respect to nitrite concentration under acidic conditions, indicating that dinitrogen trioxide serves as the primary nitrosating species [9] [24].

tert-Butyl Nitrite Methodology

An alternative synthesis approach utilizes tert-butyl nitrite as the nitrosating agent under solvent-free conditions [2] [17]. This methodology offers several advantages including metal-free and acid-free reaction conditions, broad substrate scope, and excellent yields ranging from 85-95% [2]. The reaction proceeds at room temperature and demonstrates tolerance for acid-labile protecting groups such as tert-butyldimethylsilyl and tert-butyloxycarbonyl, as well as sensitive functional groups including phenols, olefins, and alkynes [2].

The mechanism involves direct transfer of the nitroso group from tert-butyl nitrite to the secondary amine, bypassing the formation of reactive intermediates that characterize other nitrosation pathways [2] [17]. This approach provides enhanced selectivity and minimizes side reactions commonly observed in traditional nitrite-based synthesis methods [2].

Alkyl Nitrite Nitrosation

Propyl nitrite and butyl nitrite serve as effective nitrosating agents under basic conditions, typically at pH 8-10 [9] [31]. This pathway demonstrates nucleophilic attack characteristics, with the amine acting as a nucleophile toward the alkyl nitrite electrophile [9]. The reaction mechanism involves orbital-controlled processes rather than charge-controlled interactions, as evidenced by the non-linear relationship between reaction rates and amine basicity [31].

Kinetic studies reveal that this pathway exhibits first-order dependence on both amine and nitrite concentrations, with rate constants showing correlation with the nucleophilic character of the amine substrate [9] [31]. Temperature studies indicate highly ordered transition states characterized by negative activation entropies, supporting the proposed cyclic intermediate mechanism [31].

Chloramine-Mediated Formation

N-Nitrosodipropylamine formation can occur through chloramine-mediated pathways, particularly relevant in water treatment applications [8] [10]. Monochloramine and dichloramine react with dipropylamine precursors to form unsymmetrically substituted hydrazine derivatives, which undergo subsequent oxidation to yield nitrosamines [8]. This pathway typically requires longer reaction times (24-72 hours) and produces lower yields (10-30%) compared to direct nitrosation methods [8].

The mechanism involves initial nucleophilic attack by the amine on the electrophilic chloramine species, followed by oxidative transformation of the resulting hydrazine intermediate [8] [10]. Dichloramine demonstrates higher reactivity than monochloramine in this process, with the formation rate showing dependence on chloramine speciation and pH conditions [8].

Industrial Scale Production and Applications in Research

Research Applications and Analytical Standards

N-Nitrosodipropylamine serves primarily as an analytical reference standard for chromatographic analysis and method development [20] [23]. Research applications include use in wastewater analysis using gas chromatography-triple quadrupole mass spectrometry techniques [23]. The compound functions as a working standard for pharmaceutical quality control applications, particularly in the context of nitrosamine impurity monitoring in drug substances [16] [22].

Regulatory frameworks established by the European Medicines Agency and Food and Drug Administration have increased demand for N-Nitrosodipropylamine as a reference material for analytical method validation [5] [15] [22]. Research laboratories utilize the compound for toxicity studies, drug formulation analysis, and method development for nitrosamine detection at parts-per-million levels [16] [22].

Precursors and Reaction Conditions Influencing N-Nitrosodipropylamine Formation

Precursor Availability and Specifications

Dipropylamine (CAS 142-84-7) serves as the primary precursor for N-Nitrosodipropylamine synthesis, with commercial availability from multiple suppliers at purities of 98-99% [14]. Industrial synthesis of dipropylamine itself proceeds through hydrogenation of acrylonitrile using nickel catalysts, providing a readily available starting material for nitrosamine production [14]. Alternative precursor sources include dipropylamine derivatives and related secondary amines that undergo similar nitrosation reactions [1] [8].

Nitrosating agent availability varies significantly depending on the chosen synthesis pathway [2] [9]. Sodium nitrite maintains widespread commercial availability at purities of 98-99% and represents the most cost-effective option for large-scale production [26]. tert-Butyl nitrite requires specialized suppliers and commands higher costs but offers superior reaction selectivity [2]. Propyl nitrite and butyl nitrite have limited commercial availability and require careful storage under refrigerated conditions [9] [31].

pH and Temperature Optimization

Reaction pH exerts profound influence on N-Nitrosodipropylamine formation efficiency and mechanism [9] [11] [24]. Acidic conditions (pH 2-4) favor the direct nitrosation pathway through dinitrogen trioxide formation, achieving maximum yields at pH 3.0 [9] [24]. Under these conditions, nitrous acid formation reaches equilibrium concentrations that optimize nitrosating agent availability while minimizing competing side reactions [24].

Temperature effects demonstrate complex relationships with both reaction rate and product yield [24] [30]. At temperatures below 75°C, reaction kinetics follow patterns similar to other secondary amine nitrosations, with gradual increases in rate constants [24]. Elevated temperatures (100°C) dramatically enhance reaction rates but may promote competing oxidative pathways that reduce overall selectivity [24]. Optimal temperature ranges of 50-80°C provide balanced reaction rates and product yields for most synthetic applications [11] [24].

Solvent and Catalyst Effects

Aqueous reaction media generally provide optimal conditions for N-Nitrosodipropylamine formation through traditional nitrite-based pathways [9] [11]. Water facilitates nitrous acid formation and provides appropriate solvation for ionic intermediates involved in the nitrosation mechanism [11]. Organic co-solvents such as tetrahydrofuran can modify reaction kinetics by altering proton transfer rates and intermediate stability [31].

Acid catalysis significantly accelerates nitrosation reactions through enhanced nitrous acid formation and stabilization of cationic intermediates [9] [11]. Hydrochloric acid at concentrations of 0.1 M provides effective catalytic activity without excessive side reactions [11]. Metal catalysts demonstrate limited utility in traditional nitrosation pathways but may facilitate alternative oxidative routes under specific conditions [27] [29].

Reaction Kinetics and Mechanistic Considerations

Kinetic analysis reveals distinct mechanistic pathways depending on reaction conditions and nitrosating agents employed [9] [11] [24]. Under acidic conditions with sodium nitrite, reaction rates exhibit second-order dependence on nitrite concentration, consistent with dinitrogen trioxide as the active nitrosating species [9] [24]. This kinetic behavior contrasts with basic conditions where first-order nitrite dependence indicates different mechanistic pathways [9].

Temperature-dependent kinetic studies demonstrate activation energies consistent with electrophilic substitution mechanisms [31]. Isotope effect measurements support transition state structures involving significant proton transfer character, particularly in aqueous media [31]. These mechanistic insights guide optimization of reaction conditions for specific synthetic applications and scale-up considerations [30] [31].

Physical Description

Clear to pale yellow liquid.

Color/Form

Yellow liquid

XLogP3

Boiling Point

206.0 °C

206 °C

403°F

Density

0.9163 g/cu cm at 20 °C

0.9163

LogP

log Kow = 1.360

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

N-Nitrosodi-n-propylamine (NDPA) was first prepared by Vincent in 1886 from di-n-propylamine and nitrous acid.

No evidence was found that NDPA has been produced commercially.

General Manufacturing Information

Strong oxidants (peracids) oxidize it to corresponding nitramine; can be reduced to hydrazine or amine; relatively resistant to hydrolysis but can be split by hydrogen bromide in acetic acid.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodi-n-propylamine; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 36 ug/L.

Method: EPA-EAD 607; Procedure: gas chromatography with nitrogen-phosphorus detector; Analyte: N-nitrosodi-n-propylamine; Matrix: municipal and industrial discharges; Detection Limit: 0.46 ug/L.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodi-n-propylamine; Matrix: water; Detection Limit: 20 ug/L.

For more Analytic Laboratory Methods (Complete) data for N-Nitrosodi-n-propylamine (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The influence of organic solvents on the mutagenicity of 11 N-nitrosoamines was examined in Salmonella typhimurium TA100 using the Ames's liquid incubation assay in the presence of rat-liver S5. The mutagenic activities of 6 oxidative derivatives of N-nitrosopropylamine /were/ considerably decreased by addition of dimethyl sulfoxide, dimethyl formamide, acetone, 95% ethanol or acetonitrile. The mutagenic activity of N-nitrosodipropylamine was also suppressed by increasing concentrations of dimethyl sulfoxide and did not appear to exert their influence by dismutagenic and antimutagenic actions. The recoveries of unmetabolized carcinogens from preincubation mixtures and from agar plates were significantly higher in the presence of organic solvents than in their absence. The inhibitory effect may be a result of interference with the process of metabolic activation by liver S9.

Stability Shelf Life

Stable at room temperature for more than 14 days in neutral or alkaline aqueous solutions in the dark; slightly less stable in acidic solutions; light-sensitive, especially to ultra-violet light.